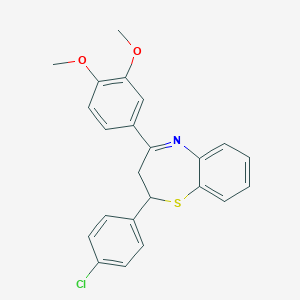
2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepine, also known as Diltiazem, is a benzothiazepine derivative that is used as a calcium channel blocker. It is commonly used to treat hypertension, angina pectoris, and arrhythmias. Diltiazem works by inhibiting the influx of calcium ions into cardiac and smooth muscle cells, leading to vasodilation and decreased heart rate.
Mécanisme D'action
2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepine works by inhibiting the influx of calcium ions into cardiac and smooth muscle cells. This leads to vasodilation, decreased heart rate, and decreased contractility of the heart. 2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepine also has a negative chronotropic effect, which means it slows down the heart rate.
Biochemical and Physiological Effects:
2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepine has several biochemical and physiological effects, including vasodilation, decreased heart rate, decreased contractility of the heart, and negative chronotropic effect. Additionally, 2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepine has been shown to have anti-inflammatory and antioxidant effects, which may contribute to its potential therapeutic applications in neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepine has several advantages for lab experiments, including its well-established mechanism of action and its availability as a commercial drug. However, 2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepine also has limitations, including its potential toxicity and the need for careful dosing and monitoring.
Orientations Futures
Future research on 2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepine could focus on its potential therapeutic applications in neurodegenerative disorders, such as Alzheimer's disease. Additionally, further studies could investigate the mechanisms underlying 2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepine's anti-inflammatory and antioxidant effects, which may have implications for the treatment of other diseases, such as cancer and cardiovascular disease. Finally, research could focus on developing more targeted and effective formulations of 2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepine for specific diseases and patient populations.
Méthodes De Synthèse
2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepine can be synthesized using various methods, including the condensation of 3,4-dimethoxybenzaldehyde with 2-aminobenzothiazole in the presence of a reducing agent, such as sodium borohydride. The resulting intermediate is then coupled with 4-chlorophenylacetonitrile to form the final product.
Applications De Recherche Scientifique
2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepine has been extensively studied for its potential therapeutic applications in various diseases, including hypertension, angina pectoris, and arrhythmias. Additionally, recent studies have shown that 2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepine may have neuroprotective effects and could be used in the treatment of neurodegenerative disorders, such as Alzheimer's disease.
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClNO2S/c1-26-20-12-9-16(13-21(20)27-2)19-14-23(15-7-10-17(24)11-8-15)28-22-6-4-3-5-18(22)25-19/h3-13,23H,14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPEGJGKWKSSFRA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3SC(C2)C4=CC=C(C=C4)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-fluorobenzylidene)-5-phenyl-8,9-dihydro-5H-[1,3]thiazolo[2,3-b]quinazoline-3,6(2H,7H)-dione](/img/structure/B382993.png)
![2-(3,4-difluorobenzylidene)-5-(4-fluorophenyl)-8,8-dimethyl-8,9-dihydro-5H-[1,3]thiazolo[2,3-b]quinazoline-3,6(2H,7H)-dione](/img/structure/B382994.png)
![Methyl 5-{4-nitrophenyl}-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B382995.png)
![5-(4-Bromophenyl)thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B382996.png)
![Methyl 2-[(1-adamantylcarbonyl)amino]-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B382998.png)
![2-Bromo-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B383002.png)
![2-bromo-N-{3-[2-(1-{4-nitrophenyl}ethylidene)hydrazino]-3-oxopropyl}benzamide](/img/structure/B383005.png)
![N'-[4-(dimethylamino)benzylidene]-2-(4-methoxyphenoxy)pentanohydrazide](/img/structure/B383007.png)

![4-(2-Methoxyphenoxy)-5-(4-methylphenyl)thieno[2,3-d]pyrimidine](/img/structure/B383014.png)

![2-[(2-isopropyl-5-methylphenoxy)methyl]-1-(methoxymethyl)-1H-benzimidazole](/img/structure/B383017.png)

![N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-2-[2-(naphthalen-1-yloxymethyl)benzimidazol-1-yl]acetamide](/img/structure/B383019.png)